molecular formula C14H16N2O B11341483 1-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]butan-1-ol

1-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]butan-1-ol

Cat. No.: B11341483
M. Wt: 228.29 g/mol
InChI Key: XLTADYKAIMTXQR-UHFFFAOYSA-N
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Description

1-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]BUTAN-1-OL is a complex organic compound that features a benzodiazole ring substituted with a prop-2-yn-1-yl group and a butan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]BUTAN-1-OL typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclocondensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Introduction of the Prop-2-yn-1-yl Group: This step involves the alkylation of the benzodiazole ring with propargyl bromide in the presence of a base such as sodium hydroxide.

    Attachment of the Butan-1-ol Moiety: The final step involves the reaction of the intermediate compound with butan-1-ol under suitable conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]BUTAN-1-OL can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes.

Scientific Research Applications

1-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]BUTAN-1-OL has several applications in scientific research:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may serve as a probe in biochemical assays to study enzyme activity or protein interactions.

    Industry: It can be utilized in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]BUTAN-1-OL involves its interaction with molecular targets such as enzymes or receptors. The prop-2-yn-1-yl group can participate in click chemistry reactions, enabling the compound to form covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propargyl Alcohol: An organic compound with a similar alkyne functional group.

    Benzodiazole Derivatives: Compounds with a benzodiazole ring structure.

    Butan-1-ol: A simple alcohol with a four-carbon chain.

Uniqueness

1-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]BUTAN-1-OL is unique due to its combination of a benzodiazole ring, a prop-2-yn-1-yl group, and a butan-1-ol moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

1-(1-prop-2-ynylbenzimidazol-2-yl)butan-1-ol

InChI

InChI=1S/C14H16N2O/c1-3-7-13(17)14-15-11-8-5-6-9-12(11)16(14)10-4-2/h2,5-6,8-9,13,17H,3,7,10H2,1H3

InChI Key

XLTADYKAIMTXQR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=NC2=CC=CC=C2N1CC#C)O

Origin of Product

United States

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